molecular formula C21H23ClN2O4 B12481165 Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12481165
M. Wt: 402.9 g/mol
InChI Key: WYKPPDOJMANIQR-UHFFFAOYSA-N
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Description

PROPYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a propyl ester, a chlorobenzamide group, and a morpholine ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The process includes:

    Formation of the Benzoate Core: The initial step involves the esterification of benzoic acid with propanol under acidic conditions to form propyl benzoate.

    Introduction of the Chlorobenzamide Group: The next step is the introduction of the chlorobenzamide group through an amide coupling reaction. This is achieved by reacting propyl benzoate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced. This is done by reacting the intermediate compound with morpholine under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of PROPYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors allows for better control over reaction conditions, leading to a more efficient and sustainable process .

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

PROPYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the morpholine ring enhances its ability to interact with biological membranes, facilitating its entry into cells. The chlorobenzamide group is crucial for its binding affinity to target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-(2-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a bromine atom instead of chlorine.

    PROPYL 5-(2-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a fluorine atom instead of chlorine.

    PROPYL 5-(2-IODOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains an iodine atom instead of chlorine.

Uniqueness

PROPYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

propyl 5-[(2-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23ClN2O4/c1-2-11-28-21(26)17-14-15(7-8-19(17)24-9-12-27-13-10-24)23-20(25)16-5-3-4-6-18(16)22/h3-8,14H,2,9-13H2,1H3,(H,23,25)

InChI Key

WYKPPDOJMANIQR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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